molecular formula C18H19N5O4S B270298 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B270298
M. Wt: 401.4 g/mol
InChI Key: FGVDEJHBJCXQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TTA-390, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TTA-390 is a thioacetamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, making it a promising target for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of cancer therapies.

Advantages and Limitations for Lab Experiments

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for PPARγ activation. However, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has also been found to exhibit some limitations, including its potential toxicity and the need for further investigation into its long-term effects.

Future Directions

There are several potential future directions for the investigation of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, including:
1. Further investigation into the mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, including its effects on other signaling pathways.
2. Investigation of the potential use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in the treatment of metabolic disorders such as diabetes and obesity.
3. Investigation of the potential use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in combination with other cancer therapies to enhance their effectiveness.
4. Investigation of the potential use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease.
In conclusion, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has shown promise in a range of scientific research applications, including cancer research and the treatment of metabolic disorders. Further investigation into the mechanism of action and potential applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form 3,4,5-trimethoxybenzaldehyde thiosemicarbazone. This compound is then reacted with phenyl isocyanate to form the corresponding phenylurea, which is subsequently reacted with 2-bromoacetyl bromide to yield 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been found to exhibit a range of potential applications in scientific research. One area of interest is in the field of cancer research, where 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has also been investigated for its potential use in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.

properties

Product Name

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)19-16(24)11-28-18-20-21-22-23(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

FGVDEJHBJCXQSM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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